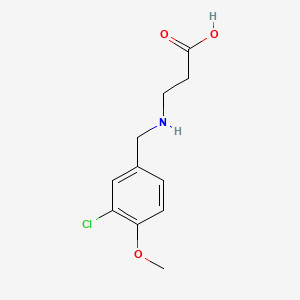

N-(3-chloro-4-methoxybenzyl)-beta-alanine

CAS No.:

Cat. No.: VC17916884

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO3 |

|---|---|

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | 3-[(3-chloro-4-methoxyphenyl)methylamino]propanoic acid |

| Standard InChI | InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)12)7-13-5-4-11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |

| Standard InChI Key | PCOKYONQWGRJOU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CNCCC(=O)O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(3-Chloro-4-methoxybenzyl)-β-alanine consists of a β-alanine backbone (CH₂CH(NH₂)COOH) modified by a 3-chloro-4-methoxybenzyl substituent at the amino group. The benzyl ring features electron-withdrawing (–Cl) and electron-donating (–OCH₃) groups at the meta and para positions, respectively, which influence its electronic and steric properties .

Key Structural Features:

-

Molecular Formula: C₁₁H₁₃ClNO₃

-

Molecular Weight: 257.68 g/mol (calculated)

-

IUPAC Name: 3-[(3-Chloro-4-methoxybenzyl)amino]propanoic acid

Physicochemical Characteristics

While experimental data for this specific compound are sparse, inferences from structurally related compounds (e.g., N-(3-chloro-4-ethoxybenzyl)alanine and N-(3-chloro-4-methoxyphenyl) derivatives) suggest the following properties :

The chloro and methoxy groups enhance lipophilicity compared to unsubstituted β-alanine, potentially improving membrane permeability in biological systems .

Synthetic Pathways

Industrial-Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Benzyl Halide Preparation:

-

N-Alkylation of β-Alanine:

Key Reaction:

Purification and Characterization

-

Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane)

-

Spectroscopic Confirmation:

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block in synthesizing:

-

Anticancer Agents: Quinazoline-based inhibitors (e.g., EGFR tyrosine kinase inhibitors) .

-

Neurological Modulators: GABA receptor-targeting compounds .

Biochemical Probes

Used in studying:

-

Amino Acid Transport: Radiolabeled analogs track β-alanine uptake in cells .

-

Enzyme Kinetics: Competitive inhibition assays for aminotransferases .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume